molecular formula C12H17ClN2O2 B14632978 1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione CAS No. 52304-50-4

1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14632978
CAS No.: 52304-50-4
M. Wt: 256.73 g/mol
InChI Key: AUTBTQXSMVRZLQ-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a but-2-en-1-yl group, a chlorine atom, and two ethyl groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione: Lacks the but-2-en-1-yl group, which may affect its reactivity and biological activity.

    1-(But-2-en-1-yl)-3,5-diethylpyrimidine-2,4(1H,3H)-dione:

Uniqueness

1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the but-2-en-1-yl group and the chlorine atom distinguishes it from other pyrimidine derivatives and may enhance its utility in various applications.

Properties

CAS No.

52304-50-4

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

1-but-2-enyl-6-chloro-3,5-diethylpyrimidine-2,4-dione

InChI

InChI=1S/C12H17ClN2O2/c1-4-7-8-15-10(13)9(5-2)11(16)14(6-3)12(15)17/h4,7H,5-6,8H2,1-3H3

InChI Key

AUTBTQXSMVRZLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)N(C1=O)CC)CC=CC)Cl

Origin of Product

United States

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